molecular formula C5H6N2O2 B13820462 5-Methoxy-1-oxidopyrimidin-1-ium

5-Methoxy-1-oxidopyrimidin-1-ium

Cat. No.: B13820462
M. Wt: 126.11 g/mol
InChI Key: IDEBXSHIRGWMHI-UHFFFAOYSA-N
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Description

5-Methoxy-1-oxidopyrimidin-1-ium is a heterocyclic compound featuring a pyrimidine ring system substituted with a methoxy group (-OCH₃) at position 5 and an N-oxide group (-O⁻) at position 1. The N-oxide functionality introduces a zwitterionic character, enhancing polarity and solubility in polar solvents compared to non-oxidized pyrimidines .

However, its reactivity and stability are influenced by the electron-withdrawing N-oxide group and electron-donating methoxy substituent, which modulate ring electrophilicity .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-methoxy-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C5H6N2O2/c1-9-5-2-6-4-7(8)3-5/h2-4H,1H3

InChI Key

IDEBXSHIRGWMHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C[N+](=C1)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves two key steps:

These steps can be performed sequentially or in a one-pot procedure depending on the starting materials and reagents.

Detailed Preparation Routes

Step Method Description Reagents/Conditions Notes Reference
1 Methoxylation of 5-hydroxypyrimidin-1-ium derivatives Methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate), polar aprotic solvent (DMF, DMSO) Typical nucleophilic substitution on 5-hydroxy precursor to introduce methoxy group
2 Oxidation of pyrimidin-1-ium to N-oxide Oxidants such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or peracetic acid Mild conditions to selectively oxidize nitrogen without ring degradation
3 One-pot methoxylation and oxidation Sequential addition of methylating agent and oxidant in suitable solvent Streamlined synthesis, improved yield and purity Inferred from synthetic strategies in heterocyclic N-oxide chemistry
4 Alternative approach via direct oxidation of 5-methoxypyrimidine Starting from 5-methoxypyrimidine, direct N-oxidation with peracids Avoids separate methoxylation step Common in pyrimidine N-oxide synthesis literature

Representative Synthetic Procedure

A typical synthetic procedure reported involves:

  • Dissolving 5-hydroxypyrimidin-1-ium salt in dimethylformamide (DMF).
  • Addition of potassium carbonate as base.
  • Methyl iodide is added dropwise at room temperature to methylate the hydroxyl group, forming 5-methoxypyrimidin-1-ium.
  • After completion, the reaction mixture is treated with m-CPBA at 0 °C to oxidize the nitrogen atom to the N-oxide.
  • The product is purified by silica gel chromatography and characterized by NMR and HPLC.

Analytical and Purification Techniques

Summary Table of Preparation Parameters

Parameter Typical Conditions Observations
Base for methoxylation Potassium carbonate (K2CO3) Mild, effective for deprotonation
Methylating agent Methyl iodide (CH3I) or Dimethyl sulfate Efficient alkylation of hydroxy group
Solvent DMF, DMSO Polar aprotic solvents favor substitution
Oxidant for N-oxidation m-CPBA, H2O2, peracetic acid Selective oxidation, mild conditions
Temperature (methoxylation) Room temperature (20-25 °C) Prevents side reactions
Temperature (oxidation) 0-5 °C Controls reaction rate, avoids overoxidation
Purification Silica gel chromatography Effective for isolating pure compound

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-oxidopyrimidin-1-ium undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent pyrimidine form.

    Substitution: Nucleophilic substitution reactions can occur at the 5-position, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher oxidized pyrimidine derivatives.

    Reduction: 5-Methoxypyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1-oxidopyrimidin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a DNA intercalator or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-oxidopyrimidin-1-ium involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The compound’s ability to intercalate into DNA can disrupt normal cellular processes, leading to potential therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Methoxy-1-oxidopyrimidin-1-ium with structurally related compounds from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
This compound Pyrimidine N-oxide 5-OCH₃, 1-O⁻ C₅H₅N₂O₂⁺ 140.11 (hypothetical) Zwitterionic, polar, potential nucleobase analog
2-Methoxypyrimidin-5-ol Pyrimidine 2-OCH₃, 5-OH C₅H₆N₂O₂ 142.11 98% purity; hydroxyl group increases acidity; used in heterocyclic synthesis
3-Amino-5-methoxypyridine-1-oxide Pyridine N-oxide 3-NH₂, 5-OCH₃, 1-O⁻ C₆H₈N₂O₂ 140.14 Amino group enhances basicity; solubility in polar solvents
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Pyrimidine 6-Pyrrolidinyl, 5-carboxamide Varies Varies Parallel synthesis; antimicrobial/anticancer screening

Key Findings

Substituent Position Effects: In this compound, the 5-methoxy group donates electrons via resonance, while the N-oxide at position 1 withdraws electrons. This contrast stabilizes the ring but may reduce electrophilic substitution reactivity compared to non-oxidized analogs like 2-Methoxypyrimidin-5-ol, where the 2-methoxy group exerts stronger electronic effects . The N-oxide group increases solubility in polar solvents (e.g., water, DMSO), a property shared with 3-Amino-5-methoxypyridine-1-oxide, a pyridine derivative .

Synthetic Utility :

  • Pyrimidine N-oxides are valuable intermediates. For example, the compound in incorporates a 4-oxopyrimidin-1(4H)-yl group, synthesized via oxidation and functionalized for nucleoside analog development .
  • 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides () demonstrate the utility of pyrimidine scaffolds in parallel synthesis for drug discovery, suggesting that This compound could serve as a precursor for similar libraries .

Physicochemical Properties: 2-Methoxypyrimidin-5-ol (98% purity) is a stable solid with acidic hydroxyl protons (pKa ~8–10), whereas the zwitterionic nature of this compound may lead to pH-dependent solubility . Pyridine N-oxides like 3-Amino-5-methoxypyridine-1-oxide exhibit higher basicity due to the amino group, a feature absent in the pyrimidine-based target compound .

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